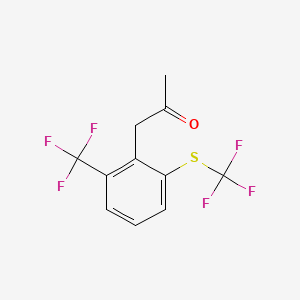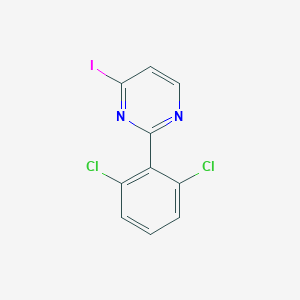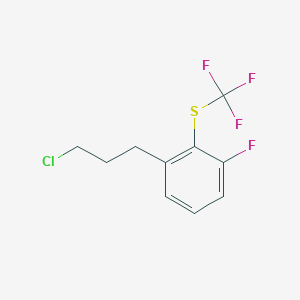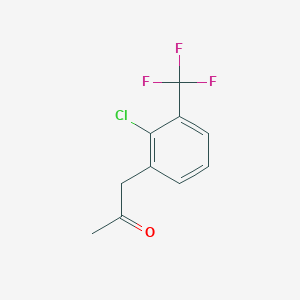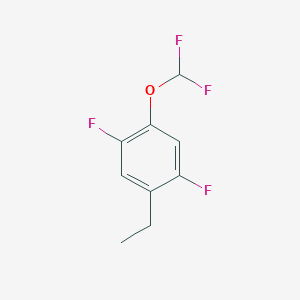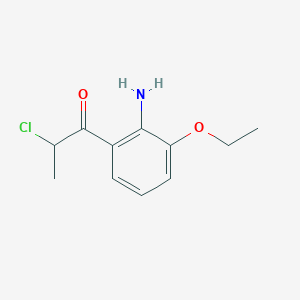
1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a chloropropanone moiety
準備方法
The synthesis of 1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-amino-3-ethoxybenzaldehyde with chloroacetone under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
化学反応の分析
1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
科学的研究の応用
1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of 1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-(2-Amino-3-ethoxyphenyl)-2-chloropropan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-3-ethoxyphenyl)-3-piperidinol: This compound has a similar structure but includes a piperidinol moiety instead of a chloropropanone group.
Ethanone, 1-(2-amino-3-ethoxyphenyl): This compound lacks the chlorine atom and has different reactivity and applications.
2-Methoxyphenyl isocyanate: Although structurally different, it shares some chemical properties and is used in similar synthetic applications.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
1-(2-amino-3-ethoxyphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C11H14ClNO2/c1-3-15-9-6-4-5-8(10(9)13)11(14)7(2)12/h4-7H,3,13H2,1-2H3 |
InChIキー |
VJYKVQQRKWKRIL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC(=C1N)C(=O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


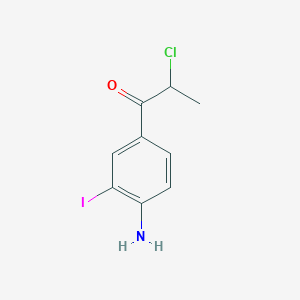
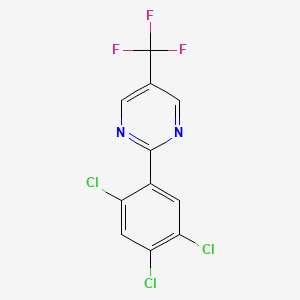
![(5S)-3-[(2R)-2-Hydroxy-7-[(2S,5S)-tetrahydro-5-[(1S,4S,5S)-1,4,5-trihydroxynonadecyl]-2-furanyl]heptyl]-5-methyl-2(5H)-furanone](/img/structure/B14055624.png)


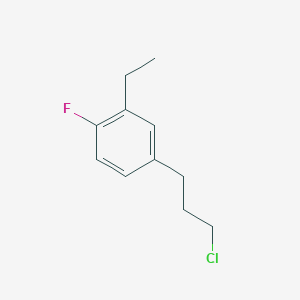
![2-[4-(aminomethyl)piperidin-1-yl]-N,N-diethylacetamide](/img/structure/B14055645.png)
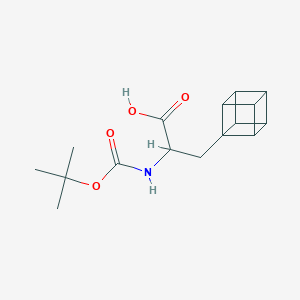
![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)
